molecular formula C31H32N2O9 B2732378 (S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (2R,3R)-2,3-bis(4-methylbenzoyloxy)succinate CAS No. 425386-58-9

(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (2R,3R)-2,3-bis(4-methylbenzoyloxy)succinate

カタログ番号: B2732378
CAS番号: 425386-58-9
分子量: 576.602
InChIキー: OKIUTGMRNOGDFF-VZOQACJPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (2R,3R)-2,3-bis(4-methylbenzoyloxy)succinate" is a benzazepine derivative with a stereospecific succinate counterion. Its core structure includes a seven-membered benzazepine ring substituted with an amino group at the (S)-configured position and a methyl group at the 3-position. The (2R,3R)-bis(4-methylbenzoyloxy)succinate moiety enhances solubility and stability, a common strategy in pharmaceutical salt formulations .

特性

IUPAC Name

(5S)-5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8.C11H14N2O/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-13-7-6-8-4-2-3-5-9(8)10(12)11(13)14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);2-5,10H,6-7,12H2,1H3/t15-,16-;10-/m10/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIUTGMRNOGDFF-VZOQACJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN1CCC2=CC=CC=C2C(C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN1CCC2=CC=CC=C2[C@@H](C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (2R,3R)-2,3-bis(4-methylbenzoyloxy)succinate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • CAS Number : 425386-58-9
  • Molecular Formula : C31H32N2O9
  • Molar Mass : 576.59 g/mol
  • Melting Point : Not specified in the sources.

Anticonvulsant Activity

Research has indicated that compounds related to benzodiazepines, including derivatives of (S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin, exhibit anticonvulsant properties. A study demonstrated that certain analogues showed significant efficacy in preventing seizures induced by various stimuli in animal models. The structure-activity relationship (SAR) analysis suggested that modifications to the benzodiazepine core could enhance anticonvulsant potency while reducing toxicity compared to traditional benzodiazepines .

The mechanism by which these compounds exert their anticonvulsant effects appears to involve modulation of the AMPA receptor pathways. Specifically, they have been shown to antagonize seizures induced by AMPA and reduce AMPA receptor-mediated membrane currents in vitro. This suggests a noncompetitive inhibition mechanism at the AMPA receptor level rather than direct interaction with benzodiazepine receptors .

Study 1: Anticonvulsant Efficacy

A study published in European Journal of Pharmacology examined the anticonvulsant effects of various 2,3-benzodiazepine derivatives, including those structurally related to (S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin. The study found that certain derivatives exhibited lower effective doses (ED50) than traditional anticonvulsants when tested against auditory stimulation-induced seizures in DBA/2 mice. For instance:

CompoundED50 (μmol/kg)
Derivative 3812.6
Derivative 3918.3
Compound 125.3

These results indicate that structural modifications can lead to enhanced therapeutic profiles in anticonvulsant activity .

Study 2: Structure-Activity Relationship Analysis

Further investigations into the SAR of these compounds revealed that specific substitutions on the benzodiazepine ring significantly impacted their biological activity. The presence of certain aryl groups was correlated with increased potency against induced seizures and reduced toxicity profiles .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzazepine Class

Benazepril Hydrochloride

Benazepril hydrochloride (CAS: 86541-74-4) is an angiotensin-converting enzyme (ACE) inhibitor containing a benzazepinone core. Key structural differences include:

  • Substituents : Benazepril features a carboxymethyl group and an ethoxycarbonyl-phenylpropyl side chain, critical for ACE binding .
  • Counterion : The hydrochloride salt contrasts with the succinate salt in the target compound, which may influence pharmacokinetics (e.g., solubility, bioavailability) .
Hydrochloride Salt of the Parent Benzazepine

The discontinued hydrochloride salt (CAS: 425663-71-4) shares the same benzazepine backbone as the target compound but lacks the succinate counterion. This difference likely impacts:

  • Solubility : Succinate salts generally exhibit higher aqueous solubility than hydrochlorides.
  • Stability : The esterified succinate may improve shelf-life under humid conditions .

Functional Group Analogues

Sulfonylurea Herbicides (e.g., Metsulfuron-Methyl)

Though pharmacologically distinct, sulfonylurea herbicides like metsulfuron-methyl (CAS: 74223-64-6) share functional groups such as triazine rings and ester linkages. These compounds highlight the role of ester moieties in modulating bioactivity and metabolic stability .

Comparative Data Table

Parameter Target Succinate Compound Benazepril Hydrochloride Parent Hydrochloride
Core Structure Benzazepine with (S)-amino, 3-methyl Benzazepinone with carboxymethyl Benzazepine with (S)-amino, 3-methyl
Counterion (2R,3R)-bis(4-methylbenzoyloxy)succinate Hydrochloride Hydrochloride
Pharmacological Activity Not reported (hypothesized CNS or cardiovascular) ACE inhibition Not reported
Solubility Likely high (succinate salt) Moderate (hydrochloride) Low (discontinued status suggests challenges)
Regulatory Status Not listed in hazardous directories Not listed in hazardous directories Discontinued

Research Findings and Implications

  • Structural Influence on Bioactivity : The (S)-configuration and methyl substitution in the benzazepine core are critical for stereospecific interactions, as seen in ACE inhibitors like benazepril . The target compound’s succinate counterion may enhance bioavailability for central nervous system (CNS) targets.
  • Safety Profile: Neither the target compound nor benazepril hydrochloride is listed in hazardous chemical directories, suggesting low acute toxicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。